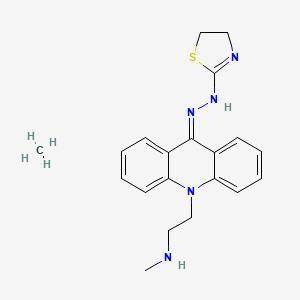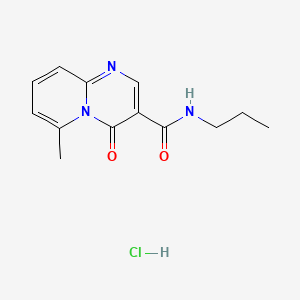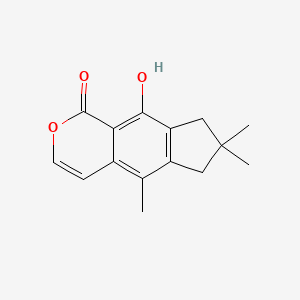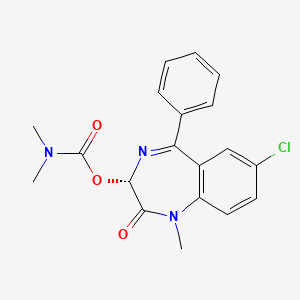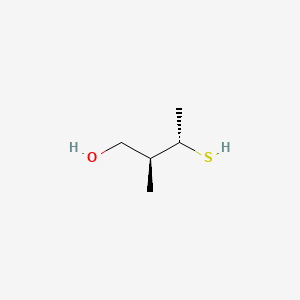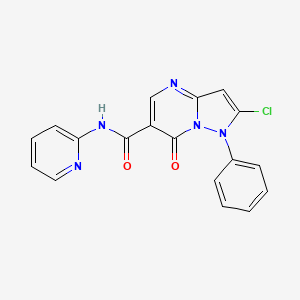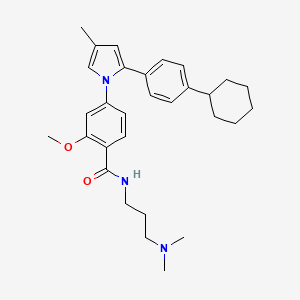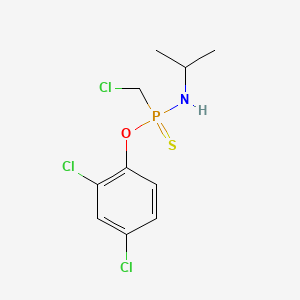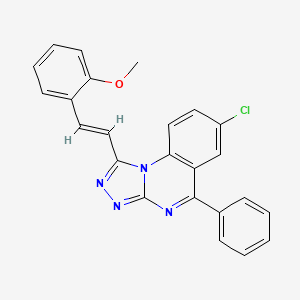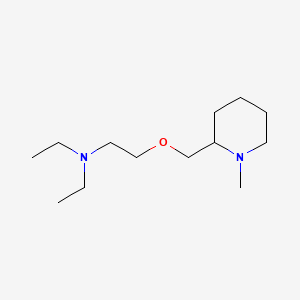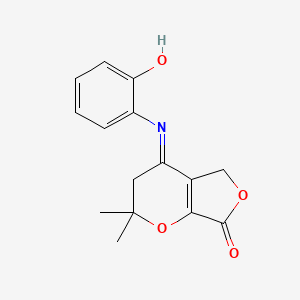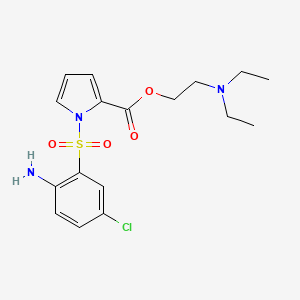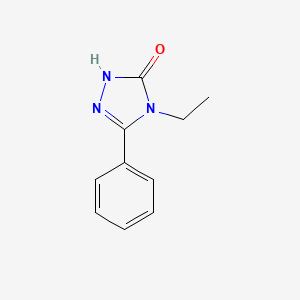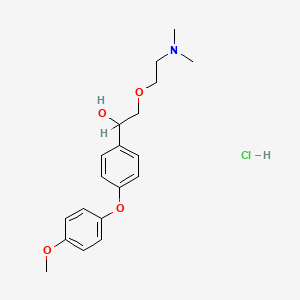
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both dimethylamino and methoxyphenoxy groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular functions or physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(4-methoxyphenoxy)benzenemethanol hydrochloride include:
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
Other aromatic compounds: These may share structural similarities and undergo similar types of chemical reactions.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
131961-77-8 |
|---|---|
Formule moléculaire |
C19H26ClNO4 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-1-[4-(4-methoxyphenoxy)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO4.ClH/c1-20(2)12-13-23-14-19(21)15-4-6-17(7-5-15)24-18-10-8-16(22-3)9-11-18;/h4-11,19,21H,12-14H2,1-3H3;1H |
Clé InChI |
VVGQFFOZYFTPPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCC(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


